1-Benzyl-4-butan-2-ylpiperazine;oxalic acid
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Overview
Description
1-Benzyl-4-butan-2-ylpiperazine;oxalic acid is a compound that combines the structural features of piperazine and oxalic acid Piperazine is a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring Oxalic acid is a dicarboxylic acid with the formula C₂H₂O₄
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-butan-2-ylpiperazine typically involves the reaction of piperazine with benzyl chloride and butan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1-Benzyl-4-butan-2-ylpiperazine;oxalic acid may involve large-scale batch or continuous flow processes. The key steps include the preparation of the piperazine derivative, followed by its reaction with oxalic acid to form the final compound. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-butan-2-ylpiperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butan-2-yl positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-4-butan-2-ylpiperazine;oxalic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-butan-2-ylpiperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A stimulant and psychoactive compound with similar structural features.
4-Benzylpiperidine: A compound with stimulant properties and potential therapeutic applications.
Piperazine: A simple heterocyclic compound used as an anthelmintic agent.
Uniqueness
1-Benzyl-4-butan-2-ylpiperazine;oxalic acid is unique due to its combination of piperazine and oxalic acid moieties, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-benzyl-4-butan-2-ylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.C2H2O4/c1-3-14(2)17-11-9-16(10-12-17)13-15-7-5-4-6-8-15;3-1(4)2(5)6/h4-8,14H,3,9-13H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZYIPQAOLOQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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